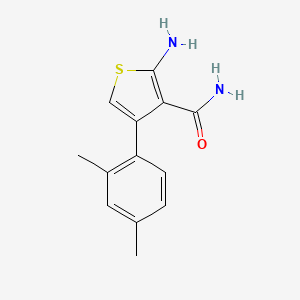

2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an amino group at the 2-position, a dimethylphenyl group at the 4-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions and yields aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives . This method is particularly useful for synthesizing thiophenes with various substituents.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction and Paal-Knorr synthesis are commonly employed in industrial settings due to their efficiency and scalability .

Análisis De Reacciones Químicas

Formation of Thieno[2,3-d]pyrimidin-4-ones

Reaction with 2-imino-2H-1-benzopyran-3-carboxamides in glacial acetic acid yields fused pyrimidine derivatives (e.g., 32a , 32b ) via cyclocondensation (Scheme 1) .

| Reaction Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Glacial AcOH, reflux (4 h) | Thieno[2,3-d]pyrimidin-4-one | 67–92 |

Key steps:

-

Nucleophilic attack by the amino group on the carbonyl carbon of benzopyran.

-

Subsequent cyclization and dehydration.

Nucleophilic Substitution Reactions

The carboxamide group facilitates nucleophilic displacement under basic conditions:

Amide Alkylation

Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives :

RCONH2+CH3IK2CO3,DMFRCONHCH3

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | DMF | 70–80 |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution:

Nitration

Nitration with HNO₃/H₂SO₄ preferentially occurs at the 5-position of the thiophene ring :

| Nitration Agent | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 65–75 |

Mannich-Type Reactions

The amino group participates in Mannich reactions with formaldehyde and primary amines to form aminomethyl derivatives (Scheme 2) :

RNH2+HCHO+Thiophene→Thiophene-CH2NR2

| Amine | Catalyst | Yield (%) |

|---|---|---|

| Benzylamine | None | 60–70 |

| Cyclohexylamine | None | 55–65 |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 70–80 |

Hydrolysis and Functionalization

The carboxamide group hydrolyzes to carboxylic acid under acidic/basic conditions:

RCONH2HCl/H2ORCOOH

| Conditions | Product | Yield (%) |

|---|---|---|

| 6M HCl, reflux | Thiophene-3-carboxylic acid | 85–90 |

Heteroannulation with Thioureas

Reaction with thioureas forms thieno[2,3-d]imidazole derivatives (e.g., 60 , 61 ) :

| Reagent | Solvent | Yield (%) |

|---|---|---|

| Ethyl 2-(bis(methylthio)methyleneamino)acetate | DMF | 75–85 |

Reactivity with Pseudosaccharin Chloride

Forms thienopyrimidinebenzoisothiazole hybrids (e.g., 63 ) via cyclization :

Thiophene-CONH2+Pseudosaccharin chloride→Fused heterocycle

| Conditions | Yield (%) |

|---|---|

| DMF, 80°C | 60–70 |

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is as a precursor in the synthesis of various heterocyclic compounds. It serves as a starting material for synthesizing thiophene-containing derivatives, which are valuable in drug discovery and development. For instance, the compound can be utilized to create thieno[2,3-d]pyrimidines, which have shown promise due to their structural diversity and biological activity .

Table 1: Synthesis Pathways

| Compound | Method | Yield | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Reaction with HCHO and amines | Varies | |

| Dihydrothiophenes | Cyclization reactions | High |

Biological Activities

The biological activities of this compound derivatives include anticancer, antimicrobial, and anti-inflammatory properties. Studies have reported that compounds derived from this thiophene exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cell growth in cancer cell lines such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one study reported an IC50 value of 1.2 µM for a derivative against HepG-2 cells, comparable to the standard drug Doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that certain derivatives showed potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.313 to 0.625 µg/ml .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities. Research has highlighted its role as an allosteric enhancer for A1 adenosine receptors, suggesting implications in neurological disorders . Additionally, the compound's derivatives have been studied for their antioxidant properties and potential use in treating inflammatory conditions .

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anticancer Efficacy

A series of thiophene derivatives were synthesized and tested for anticancer activity against multiple human tumor cell lines. The results indicated that specific modifications to the thiophene structure enhanced cytotoxicity significantly . -

Case Study 2: Antimicrobial Screening

Derivatives were screened for antimicrobial activity using standard MIC methods. The findings revealed that compounds with specific substituents exhibited superior inhibition against pathogenic bacteria compared to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

- 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

- 2-Amino-4-(2,3-dimethylphenyl)thiophene-3-carboxamide

Uniqueness

2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Actividad Biológica

2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core with an amino group and a carboxamide functional group attached to a substituted phenyl ring. This unique structure contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 250.32 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating kinase activity, which is crucial in various disease pathways.

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 µg/mL to 50 µg/mL depending on the strain.

Anticancer Properties

The anticancer effects of this compound have been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| HepG2 (liver cancer) | 20.5 | Cell cycle arrest |

| PC3 (prostate cancer) | 18.0 | Inhibition of tubulin polymerization |

Case studies have shown that the compound can effectively reduce tumor size in xenograft models when administered at specific dosages.

Anti-inflammatory Activity

In vitro studies have indicated that the compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the phenyl ring can enhance or diminish biological activity. For example:

- Substituents : Methyl groups at specific positions increase lipophilicity and improve cellular uptake.

- Functional Groups : The presence of the amino and carboxamide groups is critical for maintaining biological activity.

Propiedades

IUPAC Name |

2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-9(8(2)5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWBTXZENULKJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.